Methyl 2-{[5-bromo-2-(difluoromethoxy)benzoyl]amino}acetate
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Overview
Description
Methyl 2-{[5-bromo-2-(difluoromethoxy)benzoyl]amino}acetate is a complex organic compound with a molecular formula of C11H10BrF2NO4. This compound is characterized by the presence of a bromine atom, difluoromethoxy group, and a benzoyl group, making it a valuable molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[5-bromo-2-(difluoromethoxy)benzoyl]amino}acetate typically involves the reaction of Methyl 5-bromo-2-(difluoromethoxy)benzoate with glycine methyl ester hydrochloride. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[5-bromo-2-(difluoromethoxy)benzoyl]amino}acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of new derivatives with different functional groups.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 2-{[5-bromo-2-(difluoromethoxy)benzoyl]amino}acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[5-bromo-2-(difluoromethoxy)benzoyl]amino}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The difluoromethoxy group enhances its binding affinity and specificity, making it a potent inhibitor in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-{[5-bromo-2-(difluoromethoxy)benzoyl]amino}acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and difluoromethoxy groups enhances its versatility in chemical synthesis and its potential as a pharmacologically active compound.
Properties
Molecular Formula |
C11H10BrF2NO4 |
---|---|
Molecular Weight |
338.10 g/mol |
IUPAC Name |
methyl 2-[[5-bromo-2-(difluoromethoxy)benzoyl]amino]acetate |
InChI |
InChI=1S/C11H10BrF2NO4/c1-18-9(16)5-15-10(17)7-4-6(12)2-3-8(7)19-11(13)14/h2-4,11H,5H2,1H3,(H,15,17) |
InChI Key |
YETJZYNCUHUVFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(C=CC(=C1)Br)OC(F)F |
Origin of Product |
United States |
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